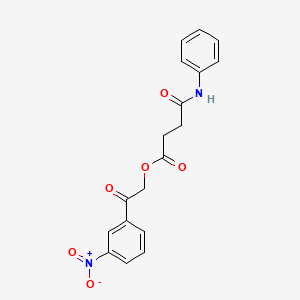
2-(3-Nitrophenyl)-2-oxoethyl 4-oxo-4-(phenylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate is an organic compound with a complex structure that includes both nitro and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-nitrobenzaldehyde with ethyl acetoacetate, followed by a series of condensation and substitution reactions to introduce the phenylcarbamoyl group. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents such as sodium borohydride.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 2-(3-Aminophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate.
Reduction: 2-(3-Nitrophenyl)-2-hydroxyethyl 3-(phenylcarbamoyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)acetic acid: Shares the nitro group but lacks the carbamoyl and ester functionalities.
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar ester structure but with different substituents.
3-Nitrophenylhydrazine: Contains the nitro group but has a hydrazine moiety instead of the carbamoyl group.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 3-(phenylcarbamoyl)propanoate is unique due to its combination of nitro, carbamoyl, and ester functional groups, which confer distinct chemical reactivity and potential applications. This combination of functionalities is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C18H16N2O6 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-anilino-4-oxobutanoate |
InChI |
InChI=1S/C18H16N2O6/c21-16(13-5-4-8-15(11-13)20(24)25)12-26-18(23)10-9-17(22)19-14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,19,22) |
InChI Key |
JAUHORJDRCNGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















